LogP Enhancement by 7-Phenyl Substitution Relative to Parent 2-Aminobenzoxazole
The parent 1,3-benzoxazol-2-amine exhibits a logP of approximately 1.09–1.99 , while the 5-methyl analog (5-methyl-1,3-benzoxazol-2-amine) has a measured logP of 2.30 [1]. Introduction of a 7-phenyl group in 5-methyl-7-phenyl-1,3-benzoxazol-2-amine is predicted to further increase logP by approximately 1.0–1.5 log units based on the increment observed for analogous benzoxazole N-benzyl derivatives (logP ≈ 2.86 for N-benzyl-1,3-benzoxazol-2-amine) [2]. This lipophilicity enhancement may improve membrane permeability, a key parameter for intracellular target engagement.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.3–3.8 (predicted by substituent increment method) |
| Comparator Or Baseline | 1,3-Benzoxazol-2-amine: logP = 1.09–1.99; 5-Methyl-1,3-benzoxazol-2-amine: logP = 2.30 |
| Quantified Difference | Target compound predicted logP approximately 1.3–2.7 units higher than parent 2-aminobenzoxazole |
| Conditions | Calculated/predicted values based on ACD/LogP and Molbase data; no experimental logP available for target compound |
Why This Matters
Higher logP can translate to improved passive membrane diffusion, which is critical for intracellular kinase targets such as JAK2 and RSK2.
- [1] Molbase. 5-Methyl-1,3-benzoxazol-2-amine. LogP = 2.2996. http://qiye.molbase.cn (accessed 2026-05-07). View Source
- [2] 0elem. N-Benzyl-1,3-benzoxazol-2-amine. LogP = 2.8618. https://www.0elem.com (accessed 2026-05-07). View Source
